2-(Perfluoropropyl)pyrimidin-5-amine
Description
2-(Perfluoropropyl)pyrimidin-5-amine is a fluorinated pyrimidine derivative characterized by a perfluoropropyl (-CF2CF2CF3) substituent at the 2-position of the pyrimidine ring and an amine group at the 5-position. Fluorinated groups, such as perfluoropropyl, are known to enhance metabolic stability, lipophilicity, and blood-brain barrier permeability, making them valuable in CNS-targeted therapeutics .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F7N3/c8-5(9,6(10,11)7(12,13)14)4-16-1-3(15)2-17-4/h1-2H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTNOJJBPLHROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Perfluoropropyl)pyrimidin-5-amine with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, receptor affinity, and applications.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Findings
Aromatic vs. Aliphatic Substituents: SCH-442416 and ZM-241385 feature furanyl and methoxyphenyl groups, which contribute to high A2AR affinity. In contrast, the perfluoropropyl group may prioritize pharmacokinetic optimization over direct receptor interaction .
Pharmacological Specificity SCH-442416 and ZM-241385 exhibit nanomolar affinity for A2AR, whereas KW-6002’s non-fluorinated structure led to off-target binding, highlighting the advantage of fluorination in improving selectivity .
Applications in Imaging
- Fluorinated analogs like [11C]SCH442416 and [18F]MNI-444 are used in PET imaging due to their high receptor specificity and metabolic stability—properties that this compound may share if radiolabeled .
Synthetic Utility
- Compounds like 2-(Trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8) serve as intermediates in synthesizing kinase inhibitors, suggesting similar roles for this compound in medicinal chemistry .
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